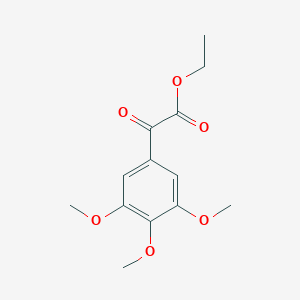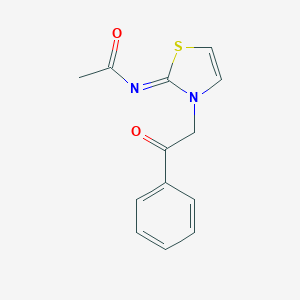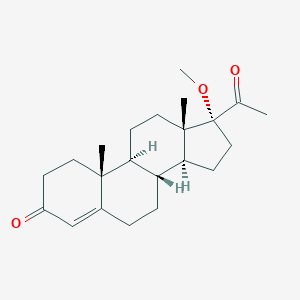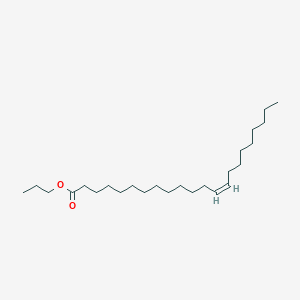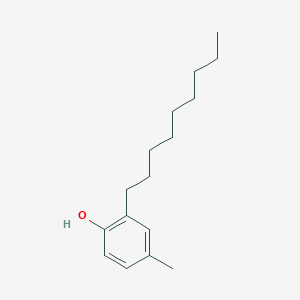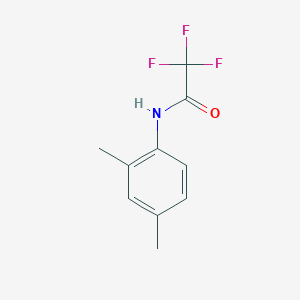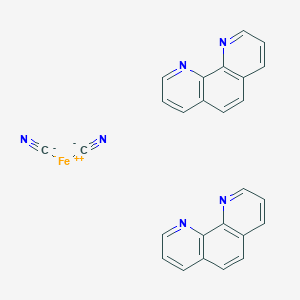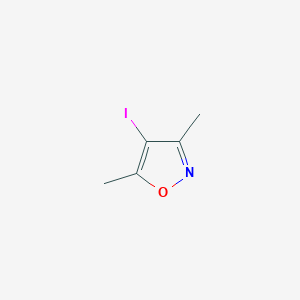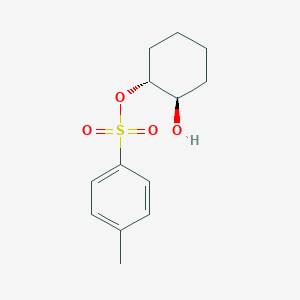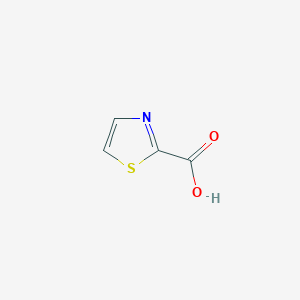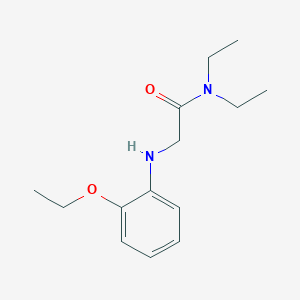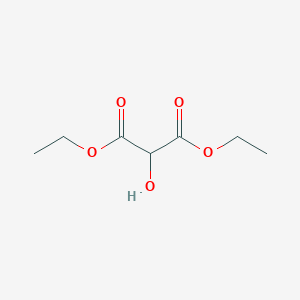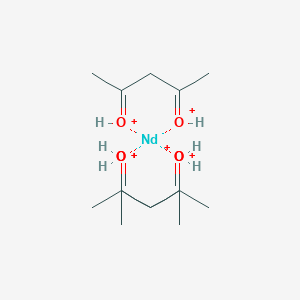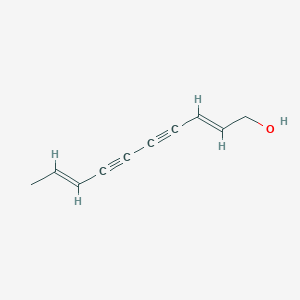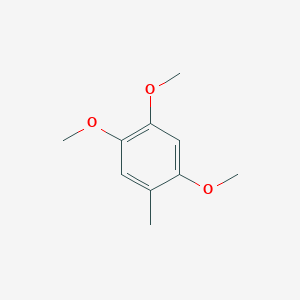
2,4,5-Trimethoxytoluene
Übersicht
Beschreibung
2,4,5-Trimethoxytoluene is a chemical compound with the molecular formula C10H14O3 . It has an average mass of 182.216 Da and a monoisotopic mass of 182.094299 Da .
Synthesis Analysis
A convenient method for the preparation of Coenzyme Q1 from the cheap and readily available 3,4,5-Trimethoxytoluene has been developed . CoQ1 was synthesized in moderate yield by a two-step procedure involving the key reaction of allyl bromide with CoQ0 through a redox chain reaction . This reaction is efficient and could be used for the synthesis of other CoQ compounds .Molecular Structure Analysis
The molecular structure of 2,4,5-Trimethoxytoluene consists of 10 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The structure can be represented as (CH3O)3C6H2CH3 .Chemical Reactions Analysis
2,4,5-Trimethoxytoluene has been used as a substructure model compound in the reaction of trimethoprim with free available chlorine (i.e., HOCl) .Physical And Chemical Properties Analysis
2,4,5-Trimethoxytoluene has a density of 1.0±0.1 g/cm3, a boiling point of 259.0±35.0 °C at 760 mmHg, and a flash point of 85.1±23.2 °C . It has a molar refractivity of 51.1±0.3 cm3, a polar surface area of 28 Å2, and a molar volume of 177.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Selective Liquid-Phase Oxidation to 3,4,5-Trimethoxybenzaldehyde
A study developed a method for the selective liquid-phase oxidation of 3,4,5-trimethoxytoluene to 3,4,5-trimethoxybenzaldehyde, an important intermediate in medicine production. Using Co(OAc)2–Mn(OAc)2, a high yield of the aldehyde was obtained, highlighting its potential in pharmaceutical synthesis (Kitajima et al., 1988).
Isolation from the Genus ‘Stockwellia’
2,4,6-Trimethoxytoluene has been isolated from the genus ‘Stockwellia’, suggesting its natural occurrence and potential use in natural product chemistry (Brophy et al., 1992).
Anodic Oxidation Mechanism Study
An investigation into the anodic oxidation of 3,4,5-trimethoxytoluene in acetonitrile revealed insights into its reaction mechanism, which could inform further synthetic applications (Said et al., 2002).
Synthesis Process Development
A study described the synthesis process of 3,4,5-Trimethoxytoluene (TMT), starting from p-cresol. This process development is significant for the production of TMT as an intermediate in various chemical syntheses (Sankaranarayanan and Chandalia, 2006).
Use in Borheterocycle Synthesis
Research demonstrated the use of 2,4,6-Trimethoxytoluene in the synthesis of stable boron heterocycles, which are important in natural product chemistry (Schiemenz and Schmidt, 1976).
Quantitative Determination in Biological Samples
A study used a headspace-solid phase microextraction-gas chromatography-mass spectrometry method for the quantitative determination of various compounds including 2,3,5-trimethoxytoluene in biological samples (Zhang et al., 2016).
Safety And Hazards
The safety data sheet for 2,4,5-Trimethoxytoluene recommends avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It suggests using personal protective equipment and ensuring adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is required .
Eigenschaften
IUPAC Name |
1,2,4-trimethoxy-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7-5-9(12-3)10(13-4)6-8(7)11-2/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJBBNSZJILFNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505510 | |
| Record name | 1,2,4-Trimethoxy-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trimethoxytoluene | |
CAS RN |
14894-74-7 | |
| Record name | 1,2,4-Trimethoxy-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



